molecular formula C18H15N5O4 B10998544 N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide

Cat. No.: B10998544
M. Wt: 365.3 g/mol
InChI Key: WUCWAUSCRWDFFC-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide is a complex organic compound that features both benzimidazole and quinazolinone moieties. These structures are known for their biological activity and are often found in pharmaceutical compounds. The presence of hydroxyl and amide groups suggests potential for hydrogen bonding, which can influence the compound’s solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available benzimidazole and quinazolinone derivatives.

    Step 1: The benzimidazole derivative is functionalized with a hydroxymethyl group at the 2-position. This can be achieved through a hydroxymethylation reaction using formaldehyde and a base.

    Step 2: The quinazolinone derivative is then prepared by introducing a hydroxyl group at the 2-position and an oxo group at the 4-position. This can be done through oxidation reactions.

    Step 3: The final step involves coupling the functionalized benzimidazole and quinazolinone derivatives through an acetamide linkage. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

    Scale-Up: Adjusting reaction conditions for large-scale production, ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The oxo group in the quinazolinone moiety can be reduced to a hydroxyl group.

    Substitution: The amide and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), amines, alcohols.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional ketone or aldehyde functionalities.

    Reduction: Formation of hydroxyquinazolinone derivatives.

    Substitution: Formation of various substituted benzimidazole and quinazolinone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Binding: Its structure allows for potential interactions with proteins, which can be studied for drug development.

Medicine

    Anticancer Activity: The compound’s structure suggests potential anticancer properties, which can be explored in preclinical studies.

    Antimicrobial Activity: Possible use as an antimicrobial agent due to its ability to disrupt microbial cell processes.

Industry

    Pharmaceuticals: Potential use in the development of new drugs.

    Agriculture: Possible applications as a pesticide or herbicide.

Mechanism of Action

The compound likely exerts its effects through multiple mechanisms:

    Molecular Targets: It may target specific enzymes or receptors in cells, inhibiting their activity.

    Pathways Involved: The compound could interfere with signaling pathways, such as those involved in cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.

    Quinazolinone Derivatives: Compounds like gefitinib and erlotinib, which are used as anticancer agents.

Uniqueness

    Structural Features: The combination of benzimidazole and quinazolinone moieties in a single molecule is unique and may offer synergistic effects.

    Biological Activity: The compound’s specific functional groups may confer unique biological activities not seen in similar compounds.

This detailed overview provides a comprehensive understanding of N-[2-(hydroxymethyl)-1H-benzimidazol-5-yl]-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetamide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C18H15N5O4

Molecular Weight

365.3 g/mol

IUPAC Name

2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(hydroxymethyl)-3H-benzimidazol-5-yl]acetamide

InChI

InChI=1S/C18H15N5O4/c24-9-15-20-13-6-5-10(7-14(13)21-15)19-16(25)8-23-17(26)11-3-1-2-4-12(11)22-18(23)27/h1-7,24H,8-9H2,(H,19,25)(H,20,21)(H,22,27)

InChI Key

WUCWAUSCRWDFFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)N=C(N4)CO

Origin of Product

United States

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